molecular formula C6H7BrN4O B1430383 N'-(5-bromopyrimidin-2-yl)acetohydrazide CAS No. 1785761-68-3

N'-(5-bromopyrimidin-2-yl)acetohydrazide

Cat. No.: B1430383
CAS No.: 1785761-68-3
M. Wt: 231.05 g/mol
InChI Key: SQHDGOIUKBEORR-UHFFFAOYSA-N
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Description

“N’-(5-bromopyrimidin-2-yl)acetohydrazide” is a chemical compound with the molecular formula C6H7BrN4O. It has a molecular weight of 231.05 g/mol . This compound is used for research purposes.


Molecular Structure Analysis

The molecular structure of “N’-(5-bromopyrimidin-2-yl)acetohydrazide” consists of a pyrimidine ring which is a heterocyclic aromatic ring system, similar to benzene and pyridine, containing two nitrogen atoms .


Physical and Chemical Properties Analysis

“N’-(5-bromopyrimidin-2-yl)acetohydrazide” has a predicted density of 1.724±0.06 g/cm3 and a pKa of 11.74±0.23 .

Biochemical Analysis

Biochemical Properties

N’-(5-bromopyrimidin-2-yl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrolases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the biochemical reaction .

Cellular Effects

N’-(5-bromopyrimidin-2-yl)acetohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, N’-(5-bromopyrimidin-2-yl)acetohydrazide can modulate the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it can alter metabolic pathways by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of N’-(5-bromopyrimidin-2-yl)acetohydrazide involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, N’-(5-bromopyrimidin-2-yl)acetohydrazide can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(5-bromopyrimidin-2-yl)acetohydrazide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N’-(5-bromopyrimidin-2-yl)acetohydrazide remains stable under controlled conditions but can degrade when exposed to light or extreme pH levels. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity .

Dosage Effects in Animal Models

The effects of N’-(5-bromopyrimidin-2-yl)acetohydrazide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of N’-(5-bromopyrimidin-2-yl)acetohydrazide have been associated with toxic effects, such as liver and kidney damage, in animal studies. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N’-(5-bromopyrimidin-2-yl)acetohydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the levels of key metabolites. For instance, it can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism .

Transport and Distribution

The transport and distribution of N’-(5-bromopyrimidin-2-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, N’-(5-bromopyrimidin-2-yl)acetohydrazide can be transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

N’-(5-bromopyrimidin-2-yl)acetohydrazide exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

N'-(5-bromopyrimidin-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN4O/c1-4(12)10-11-6-8-2-5(7)3-9-6/h2-3H,1H3,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDGOIUKBEORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241314
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-68-3
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-(5-bromo-2-pyrimidinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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